
N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride, also known as AZD3965, is a novel small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate across the cell membrane, which is essential for the survival of cancer cells. The overexpression of MCT1 has been observed in various cancer types, including breast, lung, and prostate cancer. Therefore, the inhibition of MCT1 has emerged as a promising strategy for cancer treatment.
作用机制
N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride exerts its anticancer effects by inhibiting MCT1, which is responsible for the transport of lactate across the cell membrane. Lactate is produced by cancer cells as a byproduct of glycolysis, which is the primary source of ATP production in cancer cells. The inhibition of MCT1 leads to the accumulation of lactate in the extracellular space, which results in a decrease in intracellular pH and a reduction in ATP production. This, in turn, leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, while exhibiting potent anticancer effects in various cancer cell lines. Moreover, this compound has been shown to enhance the immune response against cancer cells by increasing the infiltration of cytotoxic T cells and natural killer cells into the tumor microenvironment.
实验室实验的优点和局限性
N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride has been shown to be a potent inhibitor of MCT1, with a high selectivity for cancer cells over normal cells. Moreover, this compound has been shown to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, the efficacy of this compound may be limited by the heterogeneity of cancer cells, as well as the development of resistance to MCT1 inhibition.
未来方向
The potential of N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride as a cancer therapy is still being explored, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Moreover, the combination of this compound with other anticancer drugs is being investigated to enhance its therapeutic potential. Additionally, the development of more potent and selective MCT1 inhibitors is ongoing, which may overcome the limitations of this compound and lead to more effective cancer therapies.
合成方法
The synthesis of N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride involves a series of chemical reactions, including the condensation of 2-cyano-3-methylbenzenesulfonyl chloride with azetidine-3-amine, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The final product is obtained after purification by column chromatography.
科学研究应用
N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential as a cancer therapy. Preclinical studies have demonstrated that this compound inhibits lactate transport in cancer cells, leading to a decrease in intracellular pH and a reduction in ATP production, which ultimately results in cancer cell death. Moreover, this compound has been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin and paclitaxel, in vitro and in vivo.
属性
IUPAC Name |
N-(azetidin-3-yl)-2-cyano-3-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.ClH/c1-8-3-2-4-11(10(8)5-12)17(15,16)14-9-6-13-7-9;/h2-4,9,13-14H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCKEOCJCGYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NC2CNC2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
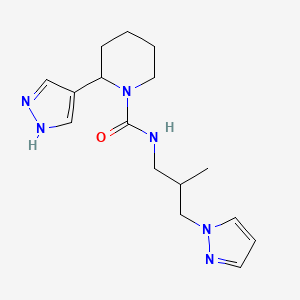
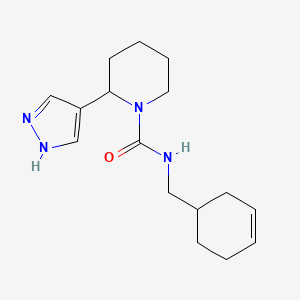
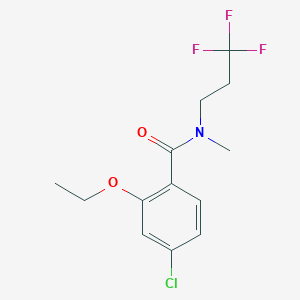
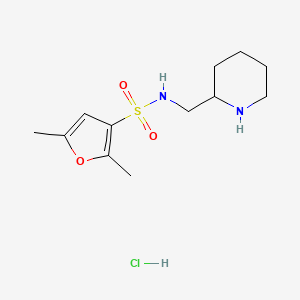

![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
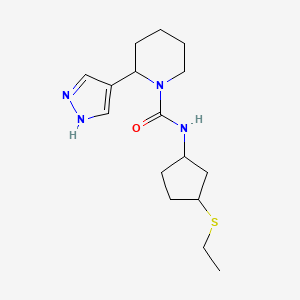
![N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7642846.png)
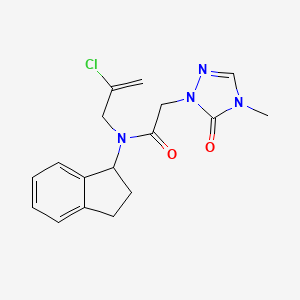
![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)